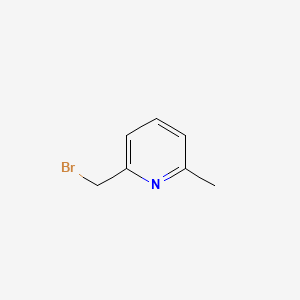

2-(Bromomethyl)-6-methylpyridine

Beschreibung

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are heterocyclic organic compounds that are structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. This substitution has profound effects on the molecule's physical and chemical properties, making pyridines a cornerstone in various fields of chemical research. They are found in numerous natural products, including alkaloids, vitamins, and coenzymes. nih.gov In medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a significant number of FDA-approved drugs. mdpi.com Their ability to engage in a wide range of chemical transformations, coupled with their capacity to act as ligands for metal catalysts, makes them indispensable in organic synthesis. nih.govspectrabase.com

Structural Classifications of Halogenated Alkylpyridines

Halogenated alkylpyridines are a subclass of pyridine derivatives where a halogen atom is attached to an alkyl group, which is in turn bonded to the pyridine ring. These compounds are broadly classified based on the nature of the halogen (fluoro-, chloro-, bromo-, iodo-), the position of the alkyl group on the pyridine ring, and the structure of the alkyl chain itself.

2-(Bromomethyl)-6-methylpyridine falls into the category of brominated methylpyridines. The "2-(Bromomethyl)" designation indicates that a methyl group at the 2-position of the pyridine ring is substituted with a bromine atom. The presence of the additional methyl group at the 6-position distinguishes it from simpler analogs like 2-(bromomethyl)pyridine. This specific arrangement of substituents—a reactive bromomethyl group and a methyl group flanking the nitrogen atom—influences its steric and electronic properties, and consequently, its reactivity.

The key feature of this compound is the highly reactive C-Br bond in the bromomethyl group. This bond is susceptible to nucleophilic attack, making the compound an excellent electrophile for introducing the 6-methylpicolyl moiety into other molecules.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a versatile building block in organic synthesis. The high reactivity of the bromomethyl group allows for a variety of synthetic transformations, making it a valuable precursor for more complex molecules.

A significant area of investigation is its use in the synthesis of ligands for coordination chemistry. The pyridine nitrogen and the potential for introducing a donor atom via substitution of the bromine create a bidentate chelate that can bind to various metal ions. These metal complexes are of interest for their potential applications in catalysis and materials science.

Furthermore, this compound is increasingly utilized in the synthesis of biologically active compounds and pharmaceutical intermediates. bldpharm.com The 6-methylpicolyl scaffold is a structural motif found in a number of compounds with interesting pharmacological properties. Research in this area is driven by the need to develop novel and efficient synthetic routes to these target molecules.

Recent research has also explored the miniaturization of reactions involving such building blocks for high-throughput experimentation, aiming to accelerate the discovery of new bioactive molecules. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | sigmaaldrich.com |

| Molecular Weight | 186.05 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 38-42 °C | sigmaaldrich.com |

| CAS Number | 68470-59-7 | sigmaaldrich.com |

| PubChem CID | 12543733 | nih.gov |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry | Available |

| Infrared Spectroscopy | Available |

Note: Detailed spectral data can be found in various chemical databases and supplier documentation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFDCFHWFHCLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501956 | |

| Record name | 2-(Bromomethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68470-59-7 | |

| Record name | 2-(Bromomethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl 6 Methylpyridine and Analogues

Conventional Synthetic Routes to 2-(Bromomethyl)-6-methylpyridine

Radical Bromination Strategies Utilizing N-Bromosuccinimide (NBS)

A primary method for the synthesis of this compound involves the radical bromination of 2,6-lutidine (2,6-dimethylpyridine). This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often conducted in a nonpolar solvent like carbon tetrachloride (CCl₄). google.com The advantage of using NBS is that it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors allylic and benzylic bromination over the electrophilic addition to double bonds. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

The reaction proceeds via a free radical chain mechanism. libretexts.org An initiator generates a bromine radical, which then abstracts a hydrogen atom from one of the methyl groups of 2,6-lutidine. This forms a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired this compound and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comyoutube.com To achieve the dibrominated product, 2,6-bis(bromomethyl)pyridine (B1268884), an excess of NBS is typically used. google.com

However, controlling the reaction conditions is crucial, as the process can sometimes lead to the formation of polybrominated side products, which can lower the yield of the desired monobrominated compound. google.com

Bromination of Methylpyridine Precursors

An alternative to direct radical bromination involves starting with a pre-functionalized methylpyridine. For instance, 2-amino-6-methylpyridine (B158447) can be converted to 2-bromo-6-methylpyridine (B113505) through a Sandmeyer-type reaction. chemicalbook.com This multi-step process first involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr). The resulting diazonium salt is then displaced by a bromide ion, often from the HBr itself or an added copper(I) bromide catalyst. chemicalbook.comgoogle.com

Another precursor, 2-hydroxymethyl-6-methylpyridine, can be converted to this compound. This is typically achieved by treating the alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid. rsc.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2,6-Lutidine | N-Bromosuccinimide (NBS), AIBN | This compound | 41% | google.com |

| 2-Amino-6-methylpyridine | HBr, Br₂, NaNO₂, NaOH | 2-Bromo-6-methylpyridine | 95% | chemicalbook.com |

| Pyridine-2,6-dimethanol | 48% HBr | 2,6-Bis(bromomethyl)pyridine | 43% | rsc.org |

Table 1: Conventional Synthetic Routes

Alternative Halogenation Approaches for Side-Chain Modification

While bromination is common, other halogens can be introduced onto the side chain of methylpyridines. For instance, chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or cyanuric chloride. mdpi.com The reaction of 2-bromo-6-hydroxymethylpyridine with thionyl chloride can yield 2-bromo-6-chloromethylpyridine. mdpi.com However, care must be taken as prolonged reaction times or elevated temperatures can lead to the substitution of the bromine on the pyridine (B92270) ring with a chlorine atom. mdpi.com

Researchers have also explored a ring-opening, halogenation, ring-closing strategy as an alternative approach for the halogenation of the pyridine ring itself, which can be a useful method for creating a variety of halopyridine intermediates. nih.gov

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. researchgate.net This has led to the exploration of novel brominating agents and one-pot synthesis strategies.

Novel Brominating Agents in the Synthesis of Pyridine Derivatives

To circumvent the use of elemental bromine, which can be hazardous, alternative brominating agents have been developed. researchgate.net Pyridinium (B92312) dichlorobromate (PyHBrCl₂) is one such stable and crystalline trihalide that acts as a safe source of positive bromine and shows significant reactivity towards aromatic compounds. researchgate.net While the synthesis of many of these novel agents may still ultimately rely on bromine, their use can offer advantages in terms of handling and reaction control. researchgate.net Other N-halo reagents like trichloroisocyanuric acid and haloglycolurils have also been explored as greener alternatives to elemental halogens. researchgate.net

Asymmetric Synthesis and Enantioselective Pathways for Chiral Analogues

The generation of chiral analogues of this compound, where a stereocenter is introduced, relies on established asymmetric synthesis strategies. These methods are crucial for creating enantiomerically pure compounds, which are vital in pharmaceutical and materials science applications. Two prominent pathways include chemoenzymatic resolutions and transition-metal-catalyzed asymmetric functionalization.

Chemoenzymatic Synthesis:

A powerful strategy for creating chiral pyridine-containing alcohols involves a two-step chemoenzymatic process. nih.gov This approach begins with the synthesis of a prochiral ketone derivative of pyridine. Subsequently, an enantioselective reduction of the carbonyl group is performed using an alcohol dehydrogenase (ADH). nih.govnih.gov

For example, a prochiral α-halogenated ketone can be synthesized from a picoline derivative. This intermediate is then subjected to reduction using an ADH, such as the one derived from Lactobacillus kefir, to yield the corresponding chiral alcohol with high enantiomeric excess (95–>99% ee) and in high yields (up to 98%). nih.gov This method is valued for its high selectivity and operation under mild conditions. Integrated, continuous-flow systems have been developed where a racemic alcohol is first oxidized to a ketone by a heterogeneous catalyst and then stereoselectively reduced by a fixed-bed immobilized ADH, achieving high conversions (~95%) to a single enantiomer. rsc.org

Transition-Metal-Catalyzed Asymmetric Synthesis:

Asymmetric catalysis using transition metals paired with chiral ligands offers a versatile route to functionalize pyridines enantioselectively. acs.org Various methods have been developed to introduce chirality at different positions of the pyridine ring.

C-H Alkylation: Nickel-catalyzed C2–H alkylation of pyridines using a chiral phosphine (B1218219) oxide-ligated Ni–Al bimetallic catalyst can produce a range of chiral pyridine derivatives with good yields (54–81%) and high enantioselectivity (60–97% ee). acs.org

Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction can be used to couple arylboronic acids with activated dihydropyridines, yielding 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.gov This provides a pathway to chiral piperidines.

Allenylation: An iridium-catalyzed enantioselective C3-allenylation of pyridines has been developed, proceeding through an oxazino pyridine intermediate. This method delivers C3-allenylic pyridines with outstanding enantioselectivity (up to >99.9:0.1 er). chemrxiv.org

These catalytic systems often rely on the design of "planar-chiral" ligands or other complex chiral environments to control the stereochemical outcome of the reaction. acs.org The choice of metal, ligand, and reaction conditions is critical for achieving high efficiency and enantioselectivity.

**2.3. Synthesis of Key Related Bromomethylpyridine Compounds

The synthesis of various bromomethylpyridine compounds serves as a foundation for more complex molecular architectures. The following sections detail established methods for producing key structural analogues.

2,6-Bis(bromomethyl)pyridine is a versatile building block, and its synthesis can be accomplished primarily through two routes starting from either pyridine-2,6-dimethanol or 2,6-lutidine.

Method 1: From Pyridine-2,6-dimethanol

This method involves the direct bromination of the diol precursor. Pyridine-2,6-dimethanol is treated with hydrobromic acid (HBr), typically at an elevated temperature. In one procedure, a 48% aqueous solution of HBr is added to pyridine-2,6-dimethanol, and the mixture is heated to reflux at 125 °C for 6 hours. rsc.org After cooling, the reaction mixture is worked up by dissolving the residue in water, neutralizing with a base such as potassium carbonate or sodium bicarbonate to a pH of 8, and extracting the product with an organic solvent like dichloromethane. rsc.org The product can then be purified by flash column chromatography.

Method 2: From 2,6-Lutidine

An alternative route involves the free-radical bromination of 2,6-lutidine. This is often achieved using a brominating agent such as N-bromosuccinimide (NBS) or dibromohein in a nonpolar solvent like carbon tetrachloride (CCl₄), with a radical initiator like azobisisobutyronitrile (AIBN). google.com One patented method describes dissolving 2,6-lutidine in CCl₄ and adding a solution of dibromohein and AIBN. The reaction is refluxed at 80 °C. This approach is reported to achieve yields of over 90% under optimized conditions, offering a high-yield conversion from an inexpensive starting material. google.com

Table 1: Comparison of Synthetic Routes to 2,6-Bis(bromomethyl)pyridine

| Feature | Method 1 | Method 2 |

|---|---|---|

| Starting Material | Pyridine-2,6-dimethanol | 2,6-Lutidine |

| Primary Reagent | Hydrobromic Acid (HBr) | Dibromohein (or NBS) |

| Catalyst/Initiator | None (thermal) | AIBN (radical initiator) |

| Typical Solvent | Water (initially) | Carbon Tetrachloride (CCl₄) |

| Reaction Conditions | Reflux (125 °C) | Reflux (80 °C) |

| Reported Yield | 43% rsc.org | >90% google.com |

The synthesis of 2-bromo-6-(bromomethyl)pyridine (B1282057) hydrobromide can be approached in a two-step sequence starting from 2-bromo-6-methylpyridine. The process involves the bromination of the methyl group followed by the formation of the hydrobromide salt.

First, 2-bromo-6-methylpyridine undergoes a free-radical bromination. A procedure described in a patent involves adding liquid bromine dropwise to a solution of 2-bromo-6-methylpyridine. google.com This reaction typically requires an initiator and is performed under conditions that favor benzylic bromination, leading to a mixture that includes 2-bromo-6-(bromomethyl)pyridine.

Once the free base, 2-bromo-6-(bromomethyl)pyridine, is synthesized and isolated, it can be converted to its hydrobromide salt. This is generally achieved by treating a solution of the base in a suitable organic solvent (e.g., diethyl ether or acetone) with a solution of hydrogen bromide. The hydrobromide salt, being less soluble in nonpolar solvents, will precipitate and can be collected by filtration. The formation of the hydrobromide salt is a common strategy to obtain a more stable, crystalline solid that is easier to handle and purify than the free base oil. chemicalbook.com

Table 2: Proposed Synthesis of 2-Bromo-6-(bromomethyl)pyridine Hydrobromide

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1. Bromination | 2-Bromo-6-methylpyridine | Liquid Bromine, Initiator | 2-Bromo-6-(bromomethyl)pyridine |

| 2. Salt Formation | 2-Bromo-6-(bromomethyl)pyridine | Hydrogen Bromide (HBr) | 2-Bromo-6-(bromomethyl)pyridine Hydrobromide |

The synthesis of 2-(bromomethyl)-6-methoxypyridine (B187069) is typically achieved through the selective bromination of the methyl group of 2-methoxy-6-methylpyridine (B1310761).

A common method employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. tandfonline.com In a representative procedure, 2-methoxy-6-methylpyridine is reacted with NBS and a catalytic amount of AIBN in a solvent like carbon tetrachloride (CCl₄). The reaction is initiated by irradiation with a mercury lamp at a temperature of 45-60 °C. tandfonline.com This reaction can produce a mixture of products, including the desired monobrominated compound, 6-bromomethyl-2-methoxypyridine, as well as the dibrominated side product, 6-dibromomethyl-2-methoxypyridine. The selectivity can be influenced by controlling the stoichiometry of NBS and the reaction conditions. tandfonline.com Purification of the product mixture is typically performed using chromatography.

Table 3: Synthesis of 2-(Bromomethyl)-6-methoxypyridine

| Starting Material | Reagents | Conditions | Product | Reported Yield |

|---|

Reactivity and Reaction Mechanisms of 2 Bromomethyl 6 Methylpyridine

Nucleophilic Substitution Reactions at the Bromomethyl Moietynih.govmdpi.com

The primary reaction pathway for 2-(bromomethyl)-6-methylpyridine involves nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. mdpi.com The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles. These reactions typically follow an SN2 mechanism, leading to the displacement of the bromide ion.

This compound readily reacts with primary and secondary amines to form the corresponding aminomethyl-pyridine derivatives. These reactions are fundamental in the synthesis of more complex molecules, including ligands for coordination chemistry and building blocks for pharmaceuticals. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic methylene (B1212753) carbon, displacing the bromide ion.

Palladium-catalyzed cross-coupling reactions have also been developed for forming C-N bonds between aryl halides and amines, utilizing specialized phosphine (B1218219) ligands like BrettPhos and RuPhos to achieve high efficiency. rsc.orgnih.gov While these methods are typically applied to aryl halides, the principles of facilitating the coupling of amine nucleophiles are relevant.

Table 1: Nucleophilic Substitution with Amines

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary/Secondary Amine | 2-(Aminomethyl)-6-methylpyridine derivative |

Thiol-containing compounds, such as thiols and thioamides, are potent nucleophiles that react with this compound to form thioethers. This reaction is analogous to the reaction with amines, with the sulfur atom acting as the nucleophile.

A study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrated a complex, multi-step pathway involving the formation of intermediate seleniranium cations and subsequent rearrangements. mdpi.comnih.gov While the substrate is different, the initial nucleophilic attack by the thiol sulfur on the bromomethyl group is a shared, fundamental step. nih.gov This reaction can proceed stepwise, with the initial attack leading to intermediates that can rearrange to form thermodynamically stable products. nih.gov

Table 2: Nucleophilic Substitution with Thiols

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiol (R-SH) | 2-(Alkylthiomethyl)-6-methylpyridine |

The nitrogen atom of the pyridine ring in a separate pyridine molecule can act as a nucleophile, attacking the bromomethyl group of this compound. This results in the formation of a quaternary pyridinium (B92312) salt. nih.govresearchgate.net This quaternization reaction is a general method for preparing such salts, which have applications as surfactants and catalysts. nih.gov The reaction involves the alkylation of the pyridine nitrogen by the alkyl halide (in this case, the bromomethylpyridine). researchgate.net Various synthetic methods, including conventional heating, microwave irradiation, and ultrasound, have been employed to facilitate these reactions, with microwave-assisted synthesis often providing higher yields in shorter reaction times. researchgate.netsrce.hr

Table 3: Formation of a Quaternary Pyridinium Salt

| Reactant 1 | Reactant 2 (Nucleophile) | Product |

| This compound | Pyridine | 1-((6-methylpyridin-2-yl)methyl)pyridin-1-ium bromide |

Cross-Coupling Reactions Involving the Bromine Atomnih.govnih.gov

While nucleophilic substitution dominates the reactivity of the bromomethyl group, the pyridine ring itself can participate in cross-coupling reactions if a halogen atom is present on the ring. For these reactions, a related compound, such as 2-bromo-6-methylpyridine (B113505), serves as the substrate. These reactions are powerful tools for forming carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are among the most important methods for constructing C-C bonds. mdpi.com In a typical Suzuki-Miyaura reaction, a halopyridine (like 2-bromo-6-methylpyridine) is coupled with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.com The catalytic cycle involves the oxidative addition of the halopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.com

Stille coupling is another important palladium-catalyzed reaction that joins the halopyridine with an organostannane reagent. acs.org These methods offer high functional group tolerance and are used to synthesize a wide array of functionalized bipyridines and terpyridines, which are valuable as ligands in supramolecular chemistry. acs.orgorgsyn.org

Table 4: Example of a Suzuki Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Bromo-6-methylpyridine | Arylboronic Acid | Pd(PPh₃)₄ / Base | 2-Aryl-6-methylpyridine |

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-catalyzed systems. mdpi.com These reactions can couple alkyl electrophiles, including those with bromine, to form C-C or C-B bonds. nih.govmit.edu For instance, nickel catalysts can facilitate the cross-electrophile coupling of 2-chloropyridines with alkyl bromides, demonstrating the utility of nickel in forming 2-alkylated pyridines. wisc.edu

In nickel-catalyzed borylation reactions, a catalyst formed from NiBr₂·diglyme and a pybox ligand can couple unactivated alkyl halides with diboron (B99234) reagents to produce alkylboronates. nih.govmit.edu A key feature of some nickel-catalyzed reactions is that the reactivity order can be tertiary > secondary > primary halides, which is contrary to typical SN2 reactivity and suggests a mechanism involving radical intermediates. nih.gov Nickel-catalyzed migratory cross-coupling has also been developed to couple two different alkyl electrophiles. nih.gov

Mechanistic Investigations of C-C Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound serves as a valuable electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. The general mechanism for these transformations, while nuanced for each specific reaction, follows a well-established catalytic cycle. nobelprize.orglibretexts.orgwikipedia.orgwikipedia.org

The catalytic cycle is typically initiated by the formation of an active Pd(0) species. This species undergoes oxidative addition with the electrophile, in this case, this compound. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a Pd(II) intermediate. libretexts.org The subsequent step is transmetalation, where an organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide. nobelprize.orgnih.gov The final step is reductive elimination, where the two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency and outcome of these cross-coupling reactions are influenced by several factors, including the choice of catalyst, ligands, base, and solvent. For instance, in the Suzuki-Miyaura coupling, a base is required to activate the organoboron species, forming a boronate complex that facilitates transmetalation. wikipedia.orglibretexts.org The nature of the phosphine ligands on the palladium catalyst is also crucial, as their steric and electronic properties can influence the rates of both oxidative addition and reductive elimination. wikipedia.org While specific mechanistic studies focusing solely on this compound are not extensively detailed in the literature, the general principles of these palladium-catalyzed reactions provide a robust framework for understanding its role in C-C bond formation. nobelprize.orglibretexts.orgnih.gov

Table 1: General Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description | Intermediate |

| Oxidative Addition | The Pd(0) catalyst reacts with the organic halide (R-X), in this case, this compound, to form a Pd(II) complex. | LnPd(R)(X) |

| Transmetalation | The organic group from an organometallic reagent (R'-M) is transferred to the palladium center, replacing the halide. | LnPd(R)(R') |

| Reductive Elimination | The two organic groups (R and R') are coupled and eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. | R-R' |

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound imparts basic and nucleophilic character, allowing for a range of reactions, including complexation with metal ions, N-alkylation, and N-oxidation.

Complexation with Metal Ions

Pyridine and its derivatives, such as picolines and bipyridines, are well-known ligands in coordination chemistry, readily forming stable complexes with a variety of transition metals. nih.govwikipedia.org The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org Although direct studies on the complexation of this compound are not prevalent, the coordination chemistry of related pyridine-based ligands suggests its potential to act as a monodentate ligand. rsc.org

The formation of metal complexes with ligands like this compound can be influenced by the steric hindrance of the substituents on the pyridine ring. wikipedia.org The methyl and bromomethyl groups at the 2- and 6-positions could sterically influence the approach of the metal ion and the resulting coordination geometry. It is also plausible that the bromomethyl group could undergo transformation or participate in secondary coordination depending on the reaction conditions and the nature of the metal ion. For instance, related pyridine-based ligands have been used to create complexes with copper, platinum, and palladium. rsc.org The resulting metal complexes often exhibit interesting electronic and catalytic properties.

N-Alkylation and N-Oxidation Reactions

The nucleophilic nitrogen atom of this compound can be targeted by electrophiles in N-alkylation and N-oxidation reactions.

N-Alkylation involves the reaction of the pyridine nitrogen with an alkylating agent to form a pyridinium salt. This reaction transforms the neutral pyridine into a positively charged quaternary ammonium (B1175870) compound. The reactivity in N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. Studies on related pyridine systems show that N-alkylation can be achieved using various alkyl halides or other electrophiles. thieme-connect.com For instance, the reaction of a pyridine derivative with an alkyl iodide in the presence of a base can lead to the formation of the corresponding N-alkylpyridinium salt. chemrxiv.org These reactions are often self-limiting, as the initial alkylation deactivates the nitrogen towards further reaction. chemrxiv.org

N-Oxidation involves the treatment of the pyridine derivative with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, to form the corresponding N-oxide. nih.gov This reaction introduces an oxygen atom onto the nitrogen, forming a dative N+-O- bond. nih.gov The oxidation of related lutidine (dimethylpyridine) derivatives to their N-oxides is a well-documented process. nist.govfishersci.ca The resulting N-oxides have altered electronic properties compared to the parent pyridine, which can influence their subsequent reactivity. For example, the N-oxide functionality can activate the pyridine ring for certain substitution reactions. nih.govmdpi.com

Table 2: Representative Reactions at the Pyridine Nitrogen

| Reaction | Reagent Example | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH3I) | N-alkylpyridinium salt |

| N-Oxidation | Hydrogen peroxide (H2O2) | Pyridine N-oxide |

Cyclization Reactions and Macrocycle Formation

The bifunctional nature of this compound, possessing both a reactive bromomethyl group and a coordinating pyridine nitrogen, makes it a valuable precursor in the synthesis of cyclic and macrocyclic structures. While direct use might be complicated by self-reaction, its derivatives are instrumental in these synthetic strategies.

The formation of macrocycles often involves the reaction of a di-functionalized linker with another complementary molecule. Pyridine-containing macrocycles are of significant interest due to their ability to act as host molecules for ions and neutral guests, a property conferred by the pre-organized binding sites involving the pyridine nitrogen. researchgate.net

In a common strategy, a di-functionalized pyridine derivative, such as 2,6-bis(bromomethyl)pyridine (B1268884), is reacted with a suitable di-nucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. rsc.org These reactions can lead to the formation of a wide array of macrocyclic structures with varying ring sizes and functionalities. The pyridine unit within the macrocycle can play a crucial role in templating the cyclization reaction through coordination with a metal ion, which holds the reactive ends in proximity, thereby facilitating the ring-closing step.

While the direct application of this compound in a one-step macrocyclization might be challenging, its structural motif is a key component of more complex building blocks used for this purpose. The principles of using brominated pyridine derivatives in macrocycle synthesis provide a clear indication of the potential utility of this compound in this area of supramolecular chemistry.

Applications of 2 Bromomethyl 6 Methylpyridine in Chemical Synthesis

A Versatile Scaffold for Complex Organic Architectures

The unique structural features of 2-(Bromomethyl)-6-methylpyridine make it an invaluable tool for synthetic chemists. The reactive C-Br bond in the bromomethyl group provides a convenient handle for introducing the 6-methylpicolyl moiety into various molecular frameworks through nucleophilic substitution reactions.

Crafting Substituted Pyridine (B92270) and Bipyridine Derivatives

This compound serves as a crucial precursor in the synthesis of a wide range of substituted pyridine and bipyridine derivatives. These structural motifs are of significant interest due to their prevalence in biologically active compounds and their ability to act as ligands for metal catalysts. The bromomethyl group can be readily displaced by a variety of nucleophiles, allowing for the facile introduction of different functional groups onto the pyridine core.

For instance, the reaction of this compound with other pyridine-based nucleophiles can lead to the formation of bipyridine structures. These reactions often proceed via standard nucleophilic substitution mechanisms, where the nitrogen atom of a pyridine derivative attacks the electrophilic carbon of the bromomethyl group.

Furthermore, the synthesis of more complex substituted pyridines can be achieved. For example, the nitration of this compound using a mixture of nitric and sulfuric acids selectively introduces a nitro group at the 4-position of the pyridine ring. nih.gov This intermediate, 2-(bromomethyl)-6-methyl-4-nitropyridine, opens up further avenues for derivatization, as the nitro group can be subsequently reduced to an amino group, which can then be modified to introduce a wide range of substituents.

Integration into Polycyclic and Heterocyclic Frameworks

The reactivity of this compound extends to its use in the construction of more elaborate polycyclic and heterocyclic systems. By reacting with appropriate bifunctional or polyfunctional nucleophiles, it can be incorporated as a key structural element in the formation of fused ring systems.

One notable application is in the synthesis of macrocyclic compounds. The reaction of 2,6-bis(bromomethyl)pyridine (B1268884), a closely related derivative, with various diamines or dithiols can lead to the formation of macrocycles containing the pyridine moiety. These macrocycles are of interest for their unique host-guest chemistry and potential applications in areas such as sensing and catalysis.

The derivatized intermediate, 2-(bromomethyl)-6-methyl-4-nitropyridine, is also a valuable precursor for creating complex heterocyclic structures. The functional groups on this molecule allow for a variety of chemical modifications, including nucleophilic substitution at the bromomethyl position and reduction of the nitro group, enabling the synthesis of diverse and complex heterocyclic compounds.

A Precursor for Ligands in Coordination Chemistry

The pyridine nitrogen atom in this compound and its derivatives makes them excellent candidates for use as ligands in coordination chemistry. The ability to introduce various functionalities via the bromomethyl group allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the properties of the metal complexes they form.

For example, ligands can be synthesized where the this compound unit is attached to other coordinating groups, creating multidentate ligands capable of forming stable complexes with a variety of metal ions. These complexes have potential applications in catalysis, materials science, and as models for biological systems. The synthesis of such ligands often involves the reaction of this compound with amines, thiols, or other nucleophilic species that also contain additional donor atoms.

A Key Player in Medicinal Chemistry and Pharmaceutical Development

The pyridine scaffold is a ubiquitous feature in many pharmaceutical agents, and this compound serves as a valuable intermediate in the synthesis of medicinally relevant molecules.

Facilitating the Development of Pharmaceutical Agents

The versatility of this compound as a synthetic building block makes it an attractive starting material for the development of new pharmaceutical agents. Its ability to participate in a variety of chemical transformations allows for the construction of complex molecular architectures that are often required for biological activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 68470-59-7 | C₇H₈BrN | 186.05 |

| 2-Bromo-6-methylpyridine (B113505) | 5315-25-3 | C₆H₆BrN | 172.02 |

| 2,6-Bis(bromomethyl)pyridine | 7703-74-4 | C₇H₇Br₂N | 264.95 |

| 2-(Bromomethyl)-6-methyl-4-nitropyridine | 442910-44-3 | C₇H₇BrN₂O₂ | 231.05 |

| Rupatadine | 158876-82-5 | C₂₆H₂₆ClN₃ | 415.96 |

| 3-Bromomethyl-5-methyl-pyridine | Not Available | C₇H₈BrN | 186.05 |

A Foundation for Inhibitors of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, and the development of selective CYP inhibitors is an active area of research.

Pyridine-containing compounds have been extensively studied as inhibitors of various CYP isoforms. The nitrogen atom of the pyridine ring can coordinate to the heme iron of the enzyme, leading to inhibition. The substituents on the pyridine ring can modulate the binding affinity and selectivity for different CYP isoforms.

While specific studies on the inhibitory activity of this compound itself against cytochrome P450 enzymes are limited in publicly available literature, research on related pyridine derivatives provides strong evidence for their potential as CYP inhibitors. For example, a study on estrane-pyridine derivatives demonstrated that the position of the pyridine ring is crucial for inhibitory activity against CYP1B1, with some derivatives exhibiting IC₅₀ values in the nanomolar range. nih.gov Another study on a series of 2,4,6-trisubstituted pyridine derivatives identified potent inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), with one compound showing an IC₅₀ of 54.6 nM. nih.gov These findings suggest that derivatives of this compound, with its adaptable substitution pattern, hold promise as a scaffold for the design of novel and selective cytochrome P450 inhibitors.

| Derivative Class | Target Enzyme | Reported IC₅₀ Values |

| Estrane-Pyridine Derivatives | CYP1B1 | As low as 0.011 µM |

| 2,4,6-Trisubstituted Pyridine Derivatives | Mutant IDH2 | As low as 54.6 nM |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the direct application of This compound in the requested areas of synthesizing biologically active compounds, developing fluorescent materials, or as a precursor for polymeric structures.

The available research data focuses on related but structurally distinct compounds, such as:

2,6-Bis(bromomethyl)pyridine : A di-substituted analog used in the synthesis of macrocycles and polymers.

2-Bromo-6-methylpyridine : A constitutional isomer with bromine substituted on the pyridine ring itself, which exhibits different reactivity.

More complex terpyridine and bipyridine systems.

While this compound is commercially available and possesses a reactive bromomethyl group suitable for nucleophilic substitution, specific examples and detailed research findings for its use in the outlined applications could not be located. Scientific articles detailing the synthesis of specific kinase inhibitors, GPCR antagonists, fluorescent sensors, or polymers originating from this particular precursor are not present in the searched databases.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound”.

Advanced Spectroscopic Characterization of 2 Bromomethyl 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for mapping the connectivity and chemical environment of atoms within a molecule.

Detailed ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 2-(Bromomethyl)-6-methylpyridine provides critical information about the disposition of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methyl group protons, and the bromomethyl group protons.

The aromatic region typically displays a complex splitting pattern arising from the coupling between the three adjacent protons on the pyridine ring. The proton at the C4 position usually appears as a triplet, while the protons at the C3 and C5 positions manifest as doublets. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substituents.

The methyl protons (–CH₃) at the C6 position give rise to a singlet, typically observed in the upfield region of the spectrum. The protons of the bromomethyl group (–CH₂Br) at the C2 position also appear as a singlet, shifted further downfield due to the deshielding effect of the adjacent bromine atom and the pyridine ring.

In the ¹³C NMR spectrum, each unique carbon atom in this compound produces a distinct resonance. The spectrum reveals signals for the five carbon atoms of the pyridine ring, the methyl carbon, and the bromomethyl carbon. The chemical shifts of the ring carbons are diagnostic of their position relative to the nitrogen atom and the substituents. The carbons at the C2 and C6 positions, being directly attached to the nitrogen and the substituents, show characteristic downfield shifts. The methyl carbon appears at the most upfield region, while the bromomethyl carbon signal is influenced by the attached bromine atom.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | Data not available | Data not available |

| -CH₂Br | Data not available | Data not available |

| Pyridine-H3 | Data not available | Data not available |

| Pyridine-H4 | Data not available | Data not available |

| Pyridine-H5 | Data not available | Data not available |

| Pyridine-C2 | - | Data not available |

| Pyridine-C3 | - | Data not available |

| Pyridine-C4 | - | Data not available |

| Pyridine-C5 | - | Data not available |

| Pyridine-C6 | - | Data not available |

Note: Specific experimental chemical shift and coupling constant values are not publicly available in the searched literature.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would establish the connectivity between coupled protons. Cross-peaks would be observed between the adjacent aromatic protons (H3-H4, H4-H5), confirming their sequential arrangement on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring by linking the signals of H3, H4, and H5 in the ¹H spectrum to their corresponding carbon signals (C3, C4, and C5) in the ¹³C spectrum. It would also correlate the methyl protons to the methyl carbon and the bromomethyl protons to the bromomethyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Vibrational Mode Assignments and Functional Group Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups within the molecule. Key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and bromomethyl groups would appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as bending modes of the methyl and bromomethyl groups, would be present in the fingerprint region (below 1500 cm⁻¹).

C-Br stretching: A characteristic absorption band for the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C, C=N Ring Stretch | 1400 - 1600 |

| CH₂ Bend | ~1465 |

| CH₃ Bend | ~1375 |

| C-Br Stretch | 500 - 600 |

Note: Specific experimental IR data with peak assignments are not publicly available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₇H₈BrN), the calculated monoisotopic mass is 184.98401 Da. chemicalbook.com An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition of the molecule. The presence of bromine would be evident from the characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₈BrN | PubChem |

| Molecular Weight | 186.05 g/mol | PubChem chemicalbook.com |

| Computed Monoisotopic Mass | 184.98401 Da | PubChem chemicalbook.com |

| Experimental Exact Mass | Data not available | - |

Fragmentation Pattern Analysis for Structural Confirmation

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 185 and 187 amu, reflecting the isotopic distribution of bromine). A primary and highly probable fragmentation step involves the cleavage of the C-Br bond, which is the weakest bond in the molecule. This heterolytic cleavage would result in the loss of a bromine radical (•Br) and the formation of a stable 6-methyl-2-pyridylmethyl cation. This cation is resonance-stabilized, with the positive charge delocalized over the pyridine ring and the methylene (B1212753) group, making it a prominent peak in the mass spectrum.

Further fragmentation of the [M-Br]⁺ ion could occur through the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of pyridine rings, leading to a cyclopentadienyl (B1206354) cation derivative. Additionally, fragmentation of the methyl group could occur, though this is generally a less favored pathway compared to the facile cleavage of the C-Br bond.

The predicted mass spectrometry data from public databases supports this proposed fragmentation. uni.lu The molecular ion is predicted, along with key fragments that would arise from the loss of the bromine atom.

| Ion | Predicted m/z | Proposed Fragmentation Pathway |

| [C₇H₈BrN]⁺• | 185/187 | Molecular Ion |

| [C₇H₈N]⁺ | 106 | Loss of •Br from the molecular ion |

| [C₆H₅]⁺ | 77 | Loss of HCN from [C₇H₈N]⁺ |

This interactive table summarizes the likely major fragmentation pathways and the corresponding mass-to-charge ratios for this compound under electron ionization.

X-Ray Diffraction (XRD) Studies

Single-Crystal X-Ray Diffraction for Solid-State Structure Elucidation

As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported. The determination of its precise solid-state geometry, including bond lengths, bond angles, and torsion angles, awaits experimental investigation.

However, valuable insights into the potential solid-state conformation can be gleaned from the crystallographic study of the closely related compound, 2,6-bis(bromomethyl)pyridine (B1268884). nih.gov In this analogous structure, the bromomethyl groups are situated on opposite sides of the pyridine plane. This anti-conformation likely minimizes steric hindrance between the bulky bromomethyl groups. It is reasonable to hypothesize that this compound would adopt a similar conformation, with the bromomethyl and methyl groups positioned to reduce steric strain.

Analysis of Intermolecular Interactions (e.g., π-π stacking, Br···Br contacts)

π-π Stacking: The planar aromatic pyridine rings are likely to engage in π-π stacking interactions. In the crystal structure of 2,6-bis(bromomethyl)pyridine, the molecules are arranged in stacks along the c-axis, with a centroid-centroid distance of 3.778(2) Å between adjacent pyridine rings. nih.gov This type of interaction is a significant cohesive force in the solid state of many aromatic compounds.

Bromine-Bromine Contacts: Short contacts involving bromine atoms, often referred to as halogen bonding, can also play a crucial role in the crystal packing. In 2,6-bis(bromomethyl)pyridine, two distinct Br···Br contacts are observed. One contact links molecules into infinite chains, while another, shorter contact of 3.6025(11) Å, is formed between neighboring chains. nih.gov The presence of a bromine atom in this compound suggests that similar Br···Br or other halogen-involved interactions could be present, influencing the three-dimensional arrangement of the molecules in the crystal lattice.

The combination of these non-covalent interactions would lead to a stable and well-ordered crystalline solid. Definitive confirmation and detailed analysis of these interactions for this compound, however, must await its successful crystallization and single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(bromomethyl)-6-methylpyridine, DFT calculations can elucidate its optimized geometry, the distribution of its frontier molecular orbitals, and its vibrational properties.

Geometry Optimization and Molecular Structure Prediction

The initial step in the computational analysis of a molecule is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of its atoms. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The predicted geometry would feature a planar pyridine (B92270) ring with the methyl and bromomethyl groups substituted at the 2 and 6 positions, respectively. The bond lengths and angles within the pyridine ring are expected to be consistent with those of other substituted pyridines. The key structural parameters to be determined would be the C-Br bond length and the torsion angle defining the orientation of the bromomethyl group.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| Pyridine Ring | Planar | General for aromatic systems |

| C-Br Bond Length | ~1.94 Å | Typical for alkyl bromides |

| C-C (ring) Bond Lengths | ~1.39 - 1.40 Å | Based on pyridine and its derivatives |

| C-N Bond Lengths | ~1.34 Å | Based on pyridine and its derivatives |

| Torsion Angle (N-C2-Cα-Br) | ~180° (anti) | Analogy with 2-(fluoromethyl)pyridine (B67307) nih.gov |

Note: The values in this table are estimations based on data from related compounds and general chemical principles, as direct experimental or computational data for this compound is not available in the cited sources.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

A DFT study on the related compound, 2-bromo-3-hydroxy-6-methylpyridine, calculated a HOMO-LUMO gap of -5.39512 eV. nih.gov For this compound, the HOMO is expected to be localized primarily on the pyridine ring, which is rich in π-electrons. The LUMO is likely to have significant contributions from the antibonding orbitals associated with the C-Br bond, making this site susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group will influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Relatively high | Presence of electron-donating methyl group and lone pair on nitrogen. |

| LUMO Energy | Relatively low | Presence of electron-withdrawing bromomethyl group. |

| HOMO-LUMO Gap | Moderate | Reflects its reactivity as an alkylating agent. |

| HOMO Distribution | Primarily on the pyridine ring (π-system) | Typical for aromatic heterocyclic compounds. |

| LUMO Distribution | Significant contribution from the σ*(C-Br) orbital | Indicates the site for nucleophilic substitution. |

Note: The characteristics in this table are qualitative predictions based on the electronic nature of the substituents and FMO analysis of similar compounds.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can then be correlated with experimentally obtained spectra to confirm the molecular structure and assign vibrational modes to specific atomic motions.

Pyridine ring stretching vibrations: Typically observed in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl and bromomethyl groups around 2800-3000 cm⁻¹.

C-Br stretching vibration: Expected to be in the lower frequency region, typically around 500-600 cm⁻¹.

Methyl group deformations: Bending and rocking modes for the CH₃ group.

A study on 4-chloromethyl pyridine hydrochloride utilized DFT calculations with the B3LYP/6-311++G(d,p) basis set to correlate calculated vibrational frequencies with experimental FT-IR and FT-Raman data. ijcrt.org A similar approach for this compound would be necessary for a detailed vibrational analysis.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Prediction |

| Aromatic C-H Stretch | 3000 - 3100 | General for aromatic compounds |

| Aliphatic C-H Stretch | 2850 - 2980 | General for methyl and methylene (B1212753) groups |

| Pyridine Ring Stretch | 1400 - 1600 | Characteristic of the pyridine ring |

| CH₂ Scissoring | 1450 - 1470 | Characteristic of a methylene group |

| CH₃ Asymmetric Deformation | ~1460 | Characteristic of a methyl group |

| CH₃ Symmetric Deformation | ~1380 | Characteristic of a methyl group |

| C-Br Stretch | 500 - 600 | Typical for bromoalkanes |

Note: These are predicted frequency ranges based on general spectroscopic correlations and data from similar molecules. Specific calculated values would require a dedicated DFT study.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions that are not accessible through static quantum mechanical calculations.

Conformational Analysis and Flexibility of Bromomethyl Arms

The bromomethyl group attached to the pyridine ring is not static but can rotate around the C-C bond connecting it to the ring. MD simulations can be used to explore the conformational landscape of this "bromomethyl arm" and determine its flexibility.

A study on the related compound 2,6-bis(bromomethyl)pyridine (B1268884) highlights the conformational flexibility of the bromomethyl arms, which is a key feature of its chemistry. researchgate.net In the crystal structure of this molecule, the two bromomethyl groups point in approximately opposite directions relative to the plane of the pyridine ring. researchgate.net For this compound, MD simulations would likely reveal a preferred orientation of the bromomethyl group that minimizes steric interactions with the adjacent methyl group and the pyridine ring. The simulation would also quantify the energy barriers to rotation around the C-C bond, providing a measure of the arm's flexibility.

Intermolecular Interactions in Solution and Crystal States

MD simulations are particularly powerful for studying how molecules interact with each other in a condensed phase, such as in a solution or a crystal. For this compound, these simulations can reveal the nature of intermolecular forces that govern its bulk properties.

In a crystal, the arrangement of molecules is highly ordered. The crystal structure of 2,6-bis(bromomethyl)pyridine shows the presence of π-π stacking interactions between the pyridine rings of adjacent molecules, with a centroid-centroid distance of 3.778 Å. researchgate.net It also reveals Br···Br contacts between neighboring molecules. researchgate.net It is reasonable to expect that this compound would also exhibit π-π stacking in its crystal structure.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors, which are numerical representations of a molecule's properties, with a measured biological endpoint. nih.gov

The biological activity of a molecule like this compound is influenced by its structural and electronic features. In the absence of direct QSAR models for this specific compound, we can infer its potential behavior by examining studies on analogous pyridine derivatives. Molecular descriptors play a crucial role in this predictive process. They can be categorized into several types, including electronic, steric, and thermodynamic descriptors.

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule. For pyridine derivatives, the electronic properties are significantly influenced by the nature and position of substituents on the pyridine ring. nih.govresearchgate.net Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and its ability to participate in charge-transfer interactions with biological targets. A lower HOMO-LUMO gap often correlates with higher reactivity. nih.gov For this compound, the electron-donating methyl group and the electron-withdrawing bromomethyl group will have opposing effects on the electron density of the pyridine ring, thereby modulating the HOMO and LUMO energy levels.

Mulliken Charges and Electrostatic Potential: The distribution of partial atomic charges and the molecular electrostatic potential (MEP) map are vital for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with receptor sites. nih.gov The nitrogen atom in the pyridine ring is a primary site for hydrogen bond acceptance, and its basicity is modulated by the substituents. nih.gov

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule.

Molecular Weight and Volume: These fundamental properties influence how a molecule fits into a receptor's binding pocket.

Topological Indices: These indices, such as the Wiener index and connectivity indices, capture information about the branching and connectivity of the molecular graph and have been used in QSAR studies of pyridine derivatives to correlate with various biological activities.

Thermodynamic Descriptors: These descriptors are related to the energetic properties of the molecule.

LogP (Partition Coefficient): This descriptor measures the lipophilicity of a compound, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Studies on various pyridine derivatives have shown that the presence of specific functional groups can significantly enhance or diminish biological activities like antiproliferative and antimalarial effects. nih.govnih.gov For instance, the introduction of halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov The following table presents a hypothetical set of calculated molecular descriptors for this compound, which would be the basis for any QSAR study.

| Descriptor Type | Descriptor Name | Predicted Value for this compound | Potential Influence on Biological Activity |

| Electronic | HOMO Energy | -8.5 eV | Influences electron-donating ability in interactions. |

| LUMO Energy | -0.5 eV | Influences electron-accepting ability in interactions. | |

| HOMO-LUMO Gap | 8.0 eV | Correlates with chemical reactivity and stability. | |

| Dipole Moment | 2.5 D | Affects solubility and membrane permeability. | |

| Steric | Molecular Weight | 186.05 g/mol | Influences binding affinity and transport properties. |

| Molecular Volume | 150 ų | Determines steric fit with biological targets. | |

| Thermodynamic | LogP | 2.1 | Indicates moderate lipophilicity, affecting ADME properties. |

| Molar Refractivity | 45 cm³/mol | Relates to polarizability and intermolecular dispersion forces. |

Note: The values in this table are illustrative and would need to be calculated using quantum chemistry software for an actual QSAR study.

QSAR principles can also be extended to predict the synthetic accessibility and reactivity of a compound based on its molecular descriptors.

Reactivity: Computational chemistry provides powerful tools to predict the chemical reactivity of molecules. For this compound, its reactivity is primarily associated with the bromomethyl group and the pyridine nitrogen.

Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. The stability of the transition state and the reaction barrier for such substitutions can be calculated using Density Functional Theory (DFT). These calculations can predict the feasibility and rate of reactions with various nucleophiles, which is crucial for its use as a building block in organic synthesis. The electron density distribution and the partial charge on the benzylic carbon are key descriptors in predicting this reactivity.

Reactivity of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a nucleophilic and basic center. Its reactivity can be quantified by descriptors such as the calculated pKa, the electrostatic potential at the nitrogen atom, and its HOMO energy contribution. nih.gov The presence of the methyl group (electron-donating) and the bromomethyl group (electron-withdrawing) will influence the nucleophilicity of the nitrogen. Computational studies on substituted pyridines have shown a direct correlation between the electronic properties of the substituents and the reactivity of the pyridine ring. nih.govrsc.org

The following table illustrates how certain molecular descriptors of this compound could be correlated with its synthetic accessibility and reactivity.

| Descriptor | Predicted Value/Trend | Correlation with Synthetic Accessibility/Reactivity |

| Synthetic Accessibility Score | Low to Moderate | Suggests that the molecule is reasonably synthesizable from common precursors. |

| Partial Charge on Benzylic Carbon | Positive | Indicates a strong electrophilic center, favoring nucleophilic substitution reactions. |

| Bond Dissociation Energy (C-Br) | Moderate | A lower bond energy would suggest higher reactivity of the bromomethyl group. |

| Electrostatic Potential at Pyridine N | Negative | Confirms the nucleophilic character of the nitrogen atom, available for protonation or coordination. |

| Calculated pKa | ~4-5 | Provides a quantitative measure of the basicity of the pyridine nitrogen. |

Note: The values in this table are illustrative and represent expected trends based on the compound's structure.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations and Functionalizations

The reactivity of the C-Br bond in 2-(bromomethyl)-6-methylpyridine is the cornerstone of its utility as a building block in organic synthesis. Current research is actively exploring new ways to derivatize and functionalize this compound to create molecules with tailored properties. A significant area of focus is the synthesis of polydentate ligands, which are crucial for the development of coordination compounds with specific catalytic or material properties.

One key strategy involves the reaction of this compound with various nucleophiles to introduce new functional groups. For instance, its precursor, 2-bromo-6-methylpyridine (B113505), is utilized in the synthesis of multidentate ligands like N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy). sigmaaldrich.com Such ligands are instrumental in forming stable complexes with a range of transition metals.

Furthermore, derivatization is not limited to simple substitution. Complex heterocyclic systems are being constructed using pyridine-based synthons. For example, novel pyridine-thiazole hybrid molecules with potential biological activity have been synthesized, demonstrating the broad scope of derivatization possibilities. mdpi.com Another approach involves the synthesis of bipyridine derivatives, which are fundamental components in coordination chemistry and materials science. The related compound, 5-bromo-2-methylpyridin-3-amine, undergoes palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to yield a library of novel pyridine (B92270) derivatives. mdpi.com

| Precursor Compound | Reagents/Conditions | Derivative | Application/Significance | Reference |

| 2-Bromo-6-methylpyridine | (1R,2R)-1,2-diaminocyclohexane | N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy) | Multidentate ligand for metal complexes | sigmaaldrich.com |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids, Pd(PPh3)4, K3PO4 | 5-Aryl-2-methylpyridin-3-amines | Synthesis of novel pyridine derivatives | mdpi.com |

| 2,6-Bis(imino)pyridine moieties | MCl2 (M = Fe, Co) | Mononuclear and homodinuclear complexes | Ethylene (B1197577) oligomerization catalysts | researchgate.net |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | Various reagents | Pyrazole, bipyridine, and N-amide derivatives | Potential anticancer agents | nih.gov |

This table showcases examples of derivatization from related bromopyridine precursors to highlight the synthetic possibilities.

Investigation of Catalytic Applications

Pyridine-containing ligands are ubiquitous in catalysis due to their ability to form stable and catalytically active complexes with transition metals. Derivatives of this compound are being increasingly investigated for their potential in creating bespoke catalysts for a variety of organic transformations. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, which in turn influences the activity and selectivity of the metal center.

A notable application is in the field of C-H bond activation. Ruthenium complexes bearing pyridine-based ligands have been shown to catalyze the C-H functionalization of pyridine rings. nih.govnih.gov For instance, a Ru(II)-KOPiv-Na2CO3 catalytic system has been developed for the synthesis of 2-pyridones from 2-bromopyridines, proceeding through a proposed pathway involving C-H bond activation. nih.gov While 2-bromo-6-methylpyridine itself was reported as unreactive under these specific conditions, the study highlights the potential of related pyridine derivatives in such catalytic cycles. nih.gov

Furthermore, iron(II) and cobalt(II) complexes supported by polydentate ligands derived from the coupling of 2,6-bis(imino)pyridine and (imino)pyridine moieties have demonstrated activity in ethylene oligomerization. researchgate.net This underscores the importance of designing specific ligand architectures from pyridine precursors to achieve desired catalytic performance. The development of such catalysts is crucial for the efficient production of linear alpha-olefins, which are important industrial feedstocks.

Advanced Computational Modeling of Reaction Pathways

To complement experimental studies, advanced computational methods, particularly Density Functional Theory (DFT), are being employed to gain deeper insights into the properties and reaction pathways of this compound and its derivatives. These theoretical studies are invaluable for understanding molecular structure, reactivity, and the mechanisms of complex chemical transformations.

DFT calculations have been successfully used to optimize the molecular structures of novel pyridine derivatives and to analyze their electronic properties. nih.gov For example, a study on 2-acetylamino-5-bromo-6-methylpyridine (B57760) used DFT to calculate vibrational frequencies, which were then compared with experimental data to confirm the molecular structure. nih.govresearchgate.net Such analyses provide a fundamental understanding of the molecule's stability and reactivity.

Moreover, computational modeling helps in elucidating reaction mechanisms. The frontier molecular orbital analysis (HOMO-LUMO) and molecular electrostatic potential maps derived from DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding synthetic strategies. mdpi.com For instance, in the study of novel pyridine derivatives synthesized via Suzuki cross-coupling, DFT was used to describe possible reaction pathways and identify potential candidates for specific applications. mdpi.com Theoretical investigations into the interaction of pyridine derivatives with biological targets, such as through molecular docking studies, are also a growing area of research, aiming to predict and explain their bioactivity. nih.govnih.gov

Potential in Supramolecular Chemistry and Self-Assembly

The directional bonding capabilities of the pyridine nitrogen atom make this compound and its derivatives excellent candidates for the construction of well-defined supramolecular architectures. These organized molecular systems are of great interest for applications in materials science, sensing, and nanotechnology.

Pyridine-based ligands are frequently used to direct the self-assembly of metal ions into complex structures, such as metallo-supramolecular polygons and polyhedra. nih.gov The derivatization of this compound into multidentate ligands, such as terpyridines, provides the building blocks for these intricate assemblies. A multicomponent synthesis and self-assembly strategy has been developed to construct complex architectures like supramolecular Kandinsky Circles and spiderwebs in one pot, combining covalent bond formation with metal-ligand coordination. nih.gov This approach highlights the efficiency of using pre-programmable building blocks to create highly ordered and complex functional systems.

The ability to form coordination polymers and other extended networks is another promising avenue. The interaction of ligands derived from pyridine precursors with various metal centers can lead to the formation of one-, two-, or three-dimensional structures with porous or catalytic properties. The tailored synthesis of the organic linker is key to controlling the topology and functionality of the final supramolecular material.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Bromomethyl)-6-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane under controlled heating . Alternative routes include radical bromination of 2,6-dimethylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) at 60–80°C . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of substrate to NBS) and reaction time (4–6 hours). Impurities such as di-brominated byproducts can arise if excess brominating agents are used, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : H NMR (CDCl₃) shows a doublet for the bromomethyl group (δ ~4.5 ppm, J = 6.5 Hz) and aromatic protons (δ 7.0–7.5 ppm) .

- GC-MS : Molecular ion peak at m/z 172.03 (C₆H₆BrN⁺) and fragmentation patterns consistent with loss of Br (m/z 93 for methylpyridine) .

- Elemental Analysis : Confirms %C (41.65%), %H (3.50%), %Br (46.29%) with ≤0.3% deviation .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile alkylating agent:

- Ligand Synthesis : Reacts with phosphine or amine nucleophiles to form bidentate ligands for transition-metal catalysts (e.g., nickel complexes for ethylene oligomerization) .

- Pharmaceutical Intermediates : Used in the synthesis of pyridinium salts for cardiotonic agents or radiopharmaceuticals (e.g., mGluR5 antagonists) .

- Cross-Coupling Reactions : Participates in Suzuki-Miyaura couplings when converted to boronic esters .

Advanced Research Questions

Q. How can researchers mitigate instability issues of this compound during storage and reactions?

- Methodological Answer : The compound is light- and moisture-sensitive. Best practices include:

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials .

- Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge trace moisture .

- Stability Monitoring : Periodic H NMR checks for decomposition (e.g., appearance of 6-methylpyridine at δ 2.5 ppm) .